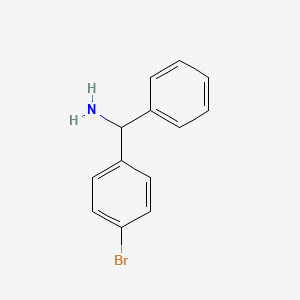

(4-Bromophenyl)(phenyl)methanamine

Description

Significance of Diarylmethylamine Scaffolds in Modern Organic Chemistry

The diarylmethylamine scaffold is a crucial structural motif in modern organic chemistry, recognized for its presence in a wide array of biologically active compounds and functional materials. This core structure, characterized by a nitrogen atom attached to a carbon bearing two aryl groups, serves as a foundational element in medicinal chemistry and drug discovery. The versatility of the diarylmethylamine framework allows for extensive chemical modifications, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities and physical characteristics. nih.govnih.gov Its significance is underscored by its role as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov

The structural rigidity and three-dimensional nature of the diarylmethylamine core are key to its function in medicinal chemistry. These features allow for precise spatial orientation of substituents, which is critical for effective interaction with biological receptors. Consequently, diarylmethylamine derivatives have been successfully developed as potent and selective ligands for various receptors, demonstrating a broad spectrum of pharmacological activities. nih.gov The ongoing exploration of new synthetic methodologies to access these scaffolds efficiently and with high stereoselectivity continues to be an active area of research, highlighting their enduring importance in the field. x-mol.com

Overview of Academic Research Endeavors on Halogenated Diarylmethanamines

Halogenated diarylmethanamines, a subset of the broader diarylmethylamine class, have garnered significant attention in academic research due to the unique properties imparted by the halogen substituents. The introduction of a halogen atom, such as bromine, onto one of the aryl rings can profoundly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are a common strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Defining the Research Scope and Objectives for (4-Bromophenyl)(phenyl)methanamine

This article provides a focused and comprehensive examination of the chemical compound this compound. The primary objective is to present a detailed overview of its synthesis, structural characterization, and reactivity, based on available scientific literature. The discussion will be strictly confined to the chemical aspects of this specific molecule, avoiding any discussion of dosage, administration, or adverse physiological effects.

The scope of this article is to serve as a scientific resource, detailing the known chemical properties and synthetic utility of this compound. It will include data on its physical and spectroscopic properties. The article will also explore its role as a precursor and building block in the synthesis of other compounds. By adhering to these defined parameters, this article aims to provide an authoritative and scientifically rigorous account of this compound for researchers and chemists.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₂BrN |

| Molecular Weight | 262.1 g/mol |

| CAS Number | 220441-81-6 ((R)-enantiomer) |

| Appearance | Neat oil |

| InChI | InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1 ((R)-enantiomer) |

| InChIKey | CUGXLVXNFZFUFF-CYBMUJFWSA-N ((R)-enantiomer) |

| SMILES | NC@HC2=CC=C(C=C2)Br ((R)-enantiomer) |

Note: Data for the (R)-enantiomer is provided as it is more commonly cited in the literature. caymanchem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-bromophenyl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGXLVXNFZFUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55095-17-5 | |

| Record name | 55095-17-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 4 Bromophenyl Phenyl Methanamine and Its Congeners

Direct Amination Strategies

Direct amination strategies represent a highly atom-economical approach to forming carbon-nitrogen bonds, as they often involve the direct conversion of a C-H bond to a C-N bond. One such advanced method is the transition-metal-catalyzed C-H amination. These reactions can utilize various nitrogen sources, including organic azides, which serve a dual role as both an amino source and an internal oxidant, releasing harmless dinitrogen gas as the sole byproduct. nih.gov For the synthesis of a diarylmethanamine, this could theoretically involve the direct amination of a diarylmethane precursor.

Another innovative approach is the hydrative amination of activated alkynes, which can produce α-amino acid derivatives under mild conditions using sulfinamides as the nitrogen source. nih.gov While not a direct route to (4-bromophenyl)(phenyl)methanamine itself, this methodology highlights the ongoing development of novel amination techniques that could be adapted for such targets.

The primary challenge in direct amination of a precursor like 4-bromodiphenylmethane is achieving regioselectivity at the benzylic position over the aromatic C-H bonds. Research in this area focuses on developing catalysts that can selectively activate the benzylic C-H bond.

Asymmetric Synthesis Approaches for Enantiomerically Enriched this compound

Chiral diarylmethanamines are valuable building blocks in pharmaceutical synthesis. Consequently, several asymmetric methods have been developed to access enantiomerically pure forms of compounds like this compound.

One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govchinesechemsoc.org This reaction involves the reduction of the C=N double bond of an imine, such as N-((4-bromophenyl)(phenyl)methylene)amine, using molecular hydrogen in the presence of a chiral transition metal catalyst. Iridium, rhodium, and ruthenium complexes with chiral ligands are commonly employed. nih.govscispace.com

Significant progress has been made in the hydrogenation of challenging substrates like diarylmethanimines, where the catalyst must differentiate between two sterically similar aryl groups. acs.org Chiral ligands with spiro backbones have proven particularly effective in achieving high enantioselectivity in these transformations. acs.org

| Catalyst System | Ligand Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ir/(S,S)-f-Binaphane | Bi-aryl phosphine (B1218219) | N-alkyl α-aryl imines | Up to 90% | nih.gov |

| Ir-SimplePHOX | Phosphino-oxazoline | N-aryl imines | Up to 96% | nih.gov |

| Ir/f-spiroPhos | Spiro phosphine | Diarylmethanimines | High | acs.org |

| Ru-MsDPEN | Diamine | Cyclic N-alkyl imines | Excellent | nih.gov |

This table summarizes representative catalyst systems for the asymmetric hydrogenation of imines, demonstrating the high levels of enantioselectivity achievable.

This approach involves the addition of a nucleophile to an imine or a more reactive imine derivative, where the stereochemical outcome is controlled by a chiral element. nih.gov A common strategy is the use of N-acylimines or N-acyliminium ions, which are more electrophilic than standard imines. acs.org These activated intermediates can react with a wide range of nucleophiles.

For the synthesis of this compound, this would involve generating an N-acyl imine from (4-bromophenyl)(phenyl)methanone and a chiral amide, followed by diastereoselective reduction or addition of a nucleophile. The stereoselectivity can be induced by a chiral auxiliary on the nitrogen atom, although achieving high diastereoselectivity can be challenging. acs.orgresearchgate.net

Classical resolution is a well-established method for separating enantiomers of a racemic amine. libretexts.org This process involves reacting the racemic mixture of this compound with an enantiomerically pure chiral resolving agent, typically a chiral acid. libretexts.orgpbworks.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. libretexts.orgpbworks.com

These diastereomeric salts can then be separated by fractional crystallization. pbworks.com After separation, the individual diastereomers are treated with a base to liberate the resolved, enantiomerically enriched amine. pbworks.com Common chiral resolving agents include tartaric acid, mandelic acid, and derivatives of amino acids. libretexts.orgpbworks.comnih.gov While effective, this method can be tedious and the maximum yield for a single enantiomer is 50%. libretexts.org

| Resolving Agent | Amine Type | Principle | Reference |

| (R,R)-Tartaric Acid | Racemic primary amines | Formation of diastereomeric salts | pbworks.com |

| PEGylated-(R)-Mandelic Acid | Racemic amines | Temperature-assisted phase transition | nih.gov |

| N-t-Boc-L-valine | Racemic primary amines | Formation of diastereomeric amides | tandfonline.com |

| (+)-Camphor-10-sulfonic acid | Racemic bases | Formation of diastereomeric salts | libretexts.org |

This table lists common chiral resolving agents and the principles behind their use in separating racemic amines.

Reductive Amination Pathways for the Formation of this compound

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. libretexts.orgnih.gov For the synthesis of this compound, the process starts with the reaction of (4-bromophenyl)(phenyl)methanone with an ammonia (B1221849) source (such as ammonia itself or ammonium (B1175870) salts) to form an imine intermediate in situ. libretexts.orgyoutube.com

This imine is not isolated but is immediately reduced to the corresponding amine. youtube.com A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Ni). libretexts.orgyoutube.comyoutube.com Sodium cyanoborohydride is particularly useful for one-pot reactions as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduces the more electrophilic protonated imine (iminium ion). youtube.com This method is a cornerstone of amine synthesis due to its operational simplicity and broad applicability. nih.gov

Metal-Catalyzed Coupling Reactions for the Construction of the this compound Backbone

Modern synthetic chemistry offers powerful tools for constructing the core diarylmethane skeleton or for forming the crucial C-N bond through metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org While a direct coupling of (4-bromophenyl)methylamine with an aryl halide is conceivable, a more common strategy involves building the diaryl framework first. However, the reaction's principles are central to modern C-N bond formation. wikipedia.orgtcichemicals.com The development of bulky, electron-rich phosphine ligands has been critical to the success and broad scope of this reaction. youtube.com

The Suzuki-Miyaura coupling reaction is another palladium-catalyzed process, primarily used for forming carbon-carbon bonds. yonedalabs.com This reaction can be employed to construct the diarylmethane backbone of the target molecule. acs.orgacs.org For instance, a benzyl (B1604629) halide like 4-bromobenzyl bromide could be coupled with phenylboronic acid, or benzyl bromide could be coupled with (4-bromophenyl)boronic acid. acs.orgresearchgate.net Following the construction of the 4-bromodiphenylmethane skeleton, a subsequent amination step, such as benzylic bromination followed by nucleophilic substitution with an amine source, would be required to yield the final product.

Chemical Reactivity and Mechanistic Investigations of 4 Bromophenyl Phenyl Methanamine

Nucleophilic Substitution Reactions Involving the Amine Functional Group

The primary amine group in (4-bromophenyl)(phenyl)methanamine is nucleophilic and readily participates in reactions with various electrophiles. These reactions are fundamental to extending the molecular framework by forming new carbon-nitrogen bonds.

Common nucleophilic substitution reactions include acylation and alkylation. For instance, the amine can react with acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acylated diarylmethylamides. This transformation is a key step in the synthesis of chiral diarylmethylamides, which are recognized as privileged skeletons in many bioactive molecules. nih.gov While specific studies on the acylation of this compound are not extensively detailed in the literature, the general reactivity of diarylmethylamines suggests this reaction proceeds efficiently.

Another significant reaction is the aza-Michael addition, where the amine acts as a nucleophile adding to an activated alkene. Chiral bifunctional squaramides have been used to catalyze the asymmetric aza-Michael addition of amides to ortho-quinomethanes, producing chiral diarylmethylamides, highlighting a pathway for enantioselective C-N bond formation. nih.gov

The amine group can also undergo coupling reactions. In the Chan-Lam coupling, for example, the amine functional group of a diarylmethylamine can react with a boronic acid in the presence of a copper catalyst to form a new N-aryl or N-alkyl bond. organic-chemistry.orgwikipedia.org This reaction is discussed in more detail in section 3.3.2 from the perspective of the boronic acid partner.

Table 1: Representative Nucleophilic Substitution Reactions of the Amine Group

| Reaction Type | Electrophile | Product Type | Catalyst/Reagent | Significance |

|---|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-acyl-(4-bromophenyl)(phenyl)methanamine | Base (e.g., Pyridine, Et3N) | Formation of amides, common in pharmaceutical synthesis. |

| Alkylation | Alkyl Halide (R-X) | N-alkyl-(4-bromophenyl)(phenyl)methanamine | Base | Synthesis of secondary and tertiary amines. |

| Aza-Michael Addition | Activated Alkene | β-Amino compound | Chiral catalysts for asymmetric synthesis | Enantioselective C-N bond formation. nih.gov |

Electrophilic Aromatic Substitution on the Phenyl and Bromophenyl Moieties

Electrophilic aromatic substitution (EAS) allows for the functionalization of the two aromatic rings in this compound. masterorganicchemistry.com The outcome of these reactions is governed by the electronic effects of the existing substituents: the bromine atom and the phenyl(methylamino) group.

The bromine on the bromophenyl ring is an electron-withdrawing group by induction and a deactivator, yet it directs incoming electrophiles to the ortho and para positions due to resonance effects. Since the para position is already occupied by the phenyl(methylamino) group, substitution is directed to the positions ortho to the bromine atom.

Conversely, the large amino-containing substituent is a powerful activating group and an ortho, para-director. On the unsubstituted phenyl ring, this group will direct incoming electrophiles to the ortho and para positions. On the bromophenyl ring, it reinforces the ortho-directing effect of the bromine atom. The steric bulk of the substituent may favor substitution at the less hindered para position on the unsubstituted ring.

Common EAS reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comyoutube.com For example, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro (-NO2) group onto one of the rings. masterorganicchemistry.com The precise regioselectivity would depend on a careful choice of reaction conditions to control the substitution pattern on either the activated phenyl ring or the deactivated bromophenyl ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Ring | Predicted Position of Substitution | Rationale |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Phenyl Ring | ortho / para | Activating -CH(NH₂)R group directs ortho/para. masterorganicchemistry.com |

| Nitration | HNO₃, H₂SO₄ | Bromophenyl Ring | ortho to Bromine | -Br and -CH(NH₂)R groups both direct to this position. |

| Bromination | Br₂, FeBr₃ | Phenyl Ring | ortho / para | Activating -CH(NH₂)R group directs ortho/para. masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Phenyl Ring | para | Activating group directs ortho/para; steric hindrance favors para. masterorganicchemistry.com |

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

The carbon-bromine bond in this compound is a key site for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically using a palladium catalyst and a base. libretexts.orgwikipedia.org The aryl bromide moiety of this compound is an excellent substrate for this reaction.

In a typical Suzuki-Miyaura coupling, this compound would be reacted with an aryl or vinyl boronic acid (or boronic ester) in the presence of a catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ or K₃PO₄. libretexts.orgmdpi.com This reaction replaces the bromine atom with the organic group from the organoboron reagent, yielding a triarylmethane derivative. The reaction is highly valued for its functional group tolerance, allowing the amine group to remain unprotected in many cases. nih.gov The efficiency and yield of the reaction can be influenced by the choice of catalyst, ligands, base, and solvent. mdpi.com

Table 3: Example Suzuki-Miyaura Reaction Conditions

| Aryl Boronic Acid | Palladium Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | (([1,1'-Biphenyl]-4-yl))(phenyl)methanamine |

| 4-Methoxyphenylboronic acid | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | (4'-Methoxy-[1,1'-biphenyl]-4-yl)(phenyl)methanamine |

The Chan-Lam coupling is a copper-catalyzed reaction that typically forms carbon-heteroatom bonds, most commonly C-N and C-O bonds, from an amine or alcohol and a boronic acid. organic-chemistry.orgwikipedia.org In the context of this compound, the amine functional group can act as the nucleophilic partner in a classic Chan-Lam C-N coupling. This reaction would involve treating the primary amine with an aryl boronic acid in the presence of a copper(II) source, such as Cu(OAc)₂, and an oxidant, often atmospheric oxygen, to yield an N-aryl derivative. organic-chemistry.orgnrochemistry.com

While the user's outline places this reaction under transformations of the aryl bromide, the canonical Chan-Lam reaction involves the amine. However, copper-catalyzed cross-coupling reactions that do functionalize aryl bromides, such as Ullmann-type couplings, are related. An Ullmann condensation could couple this compound with an alcohol, thiol, or another amine at the C-Br bond, though this typically requires harsher conditions than palladium-catalyzed methods. nrochemistry.com

The mechanism of the Chan-Lam coupling is thought to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to form the C-N bond and a Cu(I) species. wikipedia.orgsci-hub.se The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle. nrochemistry.com

Table 4: Chan-Lam Coupling of the Amine Moiety

| Boronic Acid Partner | Copper Source | Base/Additive | Product |

|---|---|---|---|

| Phenylboronic acid | Cu(OAc)₂ | Pyridine | N-phenyl-(4-bromophenyl)(phenyl)methanamine |

| 4-Tolylboronic acid | Cu(OTf)₂ | Et₃N | N-(p-tolyl)-(4-bromophenyl)(phenyl)methanamine |

Oxidative Transformations of this compound

The oxidation of this compound can proceed at two main sites: the amine nitrogen and the benzylic carbon. Oxidation of the primary amine can lead to the corresponding imine, (4-bromophenyl)(phenyl)methanimine. This transformation can be achieved using a variety of oxidizing agents. Further oxidation could potentially lead to other nitrogen-containing functional groups, but the formation of the imine is the most common initial step.

Alternatively, oxidation can occur at the benzylic C-H bond, which is activated by the adjacent phenyl groups and the nitrogen atom. A strong oxidizing agent could convert the aminomethyl group (-CH(NH₂)-) into a carbonyl group (C=O). This would result in the formation of 4-bromobenzophenone, a ketone. solubilityofthings.com This type of transformation often requires specific reagents that can achieve oxidative cleavage of the C-N bond or a two-step process involving initial oxidation to the imine followed by hydrolysis. For instance, a bromo radical formed under mild conditions can facilitate the oxidative debenzylation of N-benzyl amides, suggesting the susceptibility of such benzylic positions to radical-mediated oxidation. organic-chemistry.org

Spectroscopic and Structural Elucidation of 4 Bromophenyl Phenyl Methanamine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of a related compound, N-(4-bromobenzyl)aniline, provides insight into the expected proton environments of (4-Bromophenyl)(phenyl)methanamine. In a deuterated chloroform (CDCl₃) solvent, the spectrum of N-(4-bromobenzyl)aniline shows distinct signals corresponding to the aromatic and methylene protons. The aromatic protons on the 4-bromophenyl ring appear as a doublet at approximately 7.56-7.53 ppm, while the protons on the aniline ring appear as a multiplet around 7.29 ppm. The single proton of the amine group is observed further downfield. The methylene protons (CH₂) adjacent to the nitrogen atom present as a singlet at 4.37 ppm. rsc.org

| Protons | Chemical Shift (δ) in ppm |

| Aromatic-H (4-bromophenyl) | 7.56-7.53 (d) |

| Aromatic-H (phenyl) | 7.29 (m) |

| Aromatic-H (aniline) | 6.85-6.81 (t), 6.70-6.68 (d) |

| Methylene-H (CH₂) | 4.37 (s) |

Note: Data is for the related compound N-(4-bromobenzyl)aniline.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. For N-(4-bromobenzyl)aniline in CDCl₃, the spectrum displays several distinct signals for the aromatic and methylene carbons. The carbon atoms of the aromatic rings resonate in the range of 112.5 to 147.4 ppm. The carbon atom of the methylene group (CH₂) is observed at approximately 47.2 ppm. rsc.org The presence of the bromine atom influences the chemical shifts of the carbons in the 4-bromophenyl ring.

| Carbon | Chemical Shift (δ) in ppm |

| Aromatic-C | 147.4, 138.1, 131.3, 128.9, 128.6, 120.5, 117.4, 112.5 |

| Methylene-C (CH₂) | 47.2 |

Note: Data is for the related compound N-(4-bromobenzyl)aniline.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

X-ray Crystallographic Analysis of Related Chemical Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound itself is not described, the crystallographic data for related adducts offer valuable structural insights. For instance, the crystal structure of an adduct of a dissymmetrical pull-pull alkene reveals detailed bond lengths and angles, which can be used to infer the conformational preferences and intermolecular interactions in similar molecular frameworks.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of the precursor molecule, (4-bromophenyl)(phenyl)methanone, shows characteristic absorption bands. A strong band corresponding to the C=O (carbonyl) stretching vibration is a prominent feature. The spectrum also displays bands in the aromatic C-H stretching region and the C=C stretching region, characteristic of the phenyl and bromophenyl rings. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum. nist.gov

Computational Chemistry and Theoretical Studies on 4 Bromophenyl Phenyl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For (4-Bromophenyl)(phenyl)methanamine, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), provide a detailed picture of its molecular properties.

Electronic Structure and Stability: The electronic properties of a molecule are key to understanding its stability and reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is typically localized on the more electron-rich regions, such as the phenyl ring and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed across the aromatic systems, particularly the bromophenyl ring, which can accept electron density. In a related study on a similar compound, (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, the calculated HOMO-LUMO gap was found to be approximately 4.63 eV, suggesting significant stability. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These parameters provide a quantitative basis for predicting how the molecule will behave in chemical reactions.

| Descriptor | Formula | Predicted Value (a.u.) |

| HOMO Energy | EHOMO | -0.225 |

| LUMO Energy | ELUMO | -0.031 |

| Energy Gap | ΔE = ELUMO - EHOMO | 0.194 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 0.128 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 0.097 |

| Global Softness | S = 1/(2η) | 5.155 |

| Electrophilicity Index | ω = μ²/ (2η) | 0.084 |

Table 1: Predicted global reactivity descriptors for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. These values are illustrative and based on typical findings for similar aromatic amines.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red and yellow regions) around the nitrogen atom and the bromine atom, indicating their nucleophilic character and propensity to interact with electrophiles. The hydrogen atoms of the amine group would exhibit positive potential (blue regions), marking them as electrophilic sites.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are crucial for its interactions with other molecules. Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface and identify stable conformers.

The key flexible bonds in this molecule are the C-N bond and the bonds connecting the phenyl rings to the central methanamine carbon. Rotation around these bonds gives rise to different conformers. The most stable conformation is determined by a delicate balance of steric hindrance between the bulky phenyl and bromophenyl groups and electronic effects.

Conformational analysis of similar N-aryl benzylamines reveals that restricted rotation around the N-aryl bond can lead to distinct, stable conformers. nih.gov For this compound, the dihedral angles defining the orientation of the two aromatic rings relative to the C-N-C plane are the most significant conformational parameters. The lowest energy conformer would likely adopt a staggered arrangement to minimize steric clash between the two rings.

| Dihedral Angle | Definition | Predicted Value (Degrees) |

| τ1 | C(phenyl)-C-N-H | ~60° |

| τ2 | C(bromophenyl)-C-N-H | ~180° |

| τ3 | C-N-C-C(aromatic) | ~75° |

Table 2: Predicted key dihedral angles for the lowest-energy conformer of this compound. These values represent a plausible staggered conformation minimizing steric hindrance.

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods are indispensable for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. sigmaaldrich.comucsf.edu For this compound, several types of reactions can be computationally investigated.

One important class of reactions is nucleophilic substitution at the benzylic carbon. However, a more common reaction type for amines is their interaction with electrophiles. For instance, the mechanism of N-acylation can be modeled. The reaction would proceed via the nucleophilic attack of the amine nitrogen on the carbonyl carbon of an acylating agent. DFT calculations can map the entire reaction coordinate, from reactants to products, through the transition state. The calculated activation energy (the energy difference between the reactants and the transition state) provides a measure of the reaction rate.

Another area of investigation is the mechanism of reactions involving the aromatic rings, such as electrophilic aromatic substitution. The bromine atom and the benzylamine (B48309) group direct incoming electrophiles to specific positions on their respective rings. Computational modeling can predict the regioselectivity of such reactions by comparing the activation energies for attack at different positions (ortho, meta, para).

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. chemscene.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often reveal subtle conformational or electronic effects. For complex molecules, computational prediction is a powerful tool to aid in spectral assignment. reddit.comyoutube.com

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C (methine) | 55-60 | 4.5-5.0 |

| C (ipso-phenyl) | 140-145 | - |

| C (ortho-phenyl) | 127-130 | 7.2-7.4 |

| C (meta-phenyl) | 128-131 | 7.2-7.4 |

| C (para-phenyl) | 126-129 | 7.2-7.4 |

| C (ipso-bromophenyl) | 141-146 | - |

| C (ortho-bromophenyl) | 129-132 | 7.3-7.5 |

| C (meta-bromophenyl) | 131-134 | 7.4-7.6 |

| C (para-bromophenyl) | 120-125 | - |

| N-H | - | 1.8-2.5 (broad) |

Table 3: Illustrative predicted ¹³C and ¹H NMR chemical shifts for this compound. The values are typical ranges for the specified chemical environments.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation provides the wavenumbers and intensities of the fundamental vibrational modes. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. Key predicted vibrational modes for this compound would include N-H stretching, C-H stretching of the aromatic rings, C=C ring stretching, and the C-Br stretching vibration.

Applications of 4 Bromophenyl Phenyl Methanamine As a Key Synthetic Building Block

Utilization in the Synthesis of Chiral Amines and Advanced Ligands

Chiral amines are of paramount importance in the pharmaceutical and agrochemical industries, as the stereochemistry of a molecule often dictates its biological activity. (4-Bromophenyl)(phenyl)methanamine, which possesses a stereocenter at the methanamine carbon, is a valuable precursor for the synthesis of enantiomerically pure chiral amines and, subsequently, advanced chiral ligands.

The commercial availability of the individual enantiomers, such as (R)-(4-Bromophenyl)(phenyl)methanamine, underscores its role as a chiral building block. medchemexpress.commedchemexpress.com In asymmetric synthesis, using an enantiomerically pure starting material is a common strategy to introduce a specific stereochemistry into a target molecule. This approach, known as the "chiral pool" method, avoids the need for challenging enantioselective reactions or chiral resolutions at later stages of a synthesis. While specific, published examples of its direct conversion into other chiral amines or ligands are not extensively detailed in the literature, the availability of its enantiopure forms strongly implies its use in such applications. The general principle involves leveraging the existing stereocenter of the (R)- or (S)-enantiomer to produce more complex chiral structures with high optical purity.

Employment in the Preparation of Complex Organic Intermediates for Downstream Synthesis

One of the most well-documented applications of this compound is its use as an intermediate in multi-step synthetic sequences to produce complex organic molecules, particularly in the realm of medicinal chemistry. The amine functionality can be readily protected to allow for selective reactions at other parts of the molecule, a standard strategy in organic synthesis.

A notable example is found in the synthesis of substituted pyrimidines, which are explored for their potential as therapeutic agents. google.com In a patented synthetic route, this compound is used as a starting material and undergoes a protection reaction. Specifically, the secondary amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) to form the tert-butoxycarbonyl (Boc)-protected amine. This transformation is crucial as it deactivates the nucleophilicity of the amine, allowing for subsequent modifications at the bromophenyl ring without interference from the amine group. This protected intermediate is then carried forward through further synthetic steps to build the final complex heterocyclic structure.

Table 1: Protection Reaction of this compound

| Reactant | Reagent | Product | Yield | Reference |

| This compound | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | tert-butyl (4-bromophenyl)(phenyl)methylcarbamate | 69% | google.com |

This application highlights the compound's role as a reliable scaffold upon which greater molecular complexity can be built, demonstrating its utility for the synthesis of potential drug candidates.

Role in the Development of Innovative Catalytic Systems and Processes

The development of novel catalysts, particularly for asymmetric reactions, is a cornerstone of modern chemistry. Chiral ligands, which coordinate to a metal center, are often responsible for inducing enantioselectivity in these catalytic processes. The structure of this compound makes it an attractive starting point for the synthesis of such ligands.

The secondary amine can serve as an anchor point for the introduction of other coordinating groups (e.g., phosphines, other nitrogen heterocycles), while the diarylmethyl framework provides a rigid and sterically defined backbone. Furthermore, the presence of the bromine atom on one of the phenyl rings opens up the possibility for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This allows for the synthesis of a diverse library of ligands with varied electronic and steric properties by attaching different chemical moieties at the bromine position. These tailored ligands could then be complexed with transition metals (e.g., palladium, rhodium, iridium) to generate new catalytic systems. While this remains a promising area for exploration, specific examples of catalysts derived directly from this compound are not yet prevalent in the scientific literature.

Exploration in Functional Materials Science through Derivative Synthesis

Functional organic materials with specific electronic, optical, or photophysical properties are in high demand for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The synthesis of these materials often relies on building blocks that contain extended π-conjugated systems.

This compound can be envisioned as a precursor for such materials. The key to its potential in this field lies in the reactivity of the C-Br bond. Through transition metal-catalyzed cross-coupling reactions, the bromophenyl group can be linked to other aromatic or unsaturated systems. This would extend the π-conjugation of the molecule, which is a fundamental requirement for many functional organic materials. For instance, coupling with boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) could lead to the formation of larger, conjugated architectures. The diphenylmethane core provides a three-dimensional, non-planar structure that could influence the solid-state packing and morphology of the resulting materials, potentially preventing aggregation-caused quenching of fluorescence and improving device performance. However, similar to its application in catalysis, the use of this compound as a building block for functional materials is an area that is yet to be extensively explored and documented.

Future Research Directions and Emerging Opportunities for 4 Bromophenyl Phenyl Methanamine

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. semanticscholar.org Future research on (4-Bromophenyl)(phenyl)methanamine will likely prioritize the development of sustainable and environmentally benign synthetic protocols.

Current synthetic routes to diarylamines often rely on transition-metal-catalyzed cross-coupling reactions, which, while effective, can involve expensive and toxic catalysts and harsh reaction conditions. Emerging sustainable approaches that could be adapted for the synthesis of this compound and its derivatives include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of various heterocyclic compounds and other organic molecules. Applying microwave irradiation to the key bond-forming steps in the synthesis of this compound could lead to more energy-efficient and rapid production.

Solvent-Free and Solid-Support Synthesis: Conducting reactions in the absence of volatile organic solvents is a cornerstone of green chemistry. The use of solid supports or solvent-free conditions, potentially coupled with microwave activation, could significantly reduce the environmental footprint of the synthesis.

Biocatalysis: The use of enzymes to catalyze chemical transformations offers high selectivity under mild conditions. nih.govnih.goveurekaselect.com The enzymatic synthesis of chiral amines, for instance through transaminases, has been successfully applied in pharmaceutical manufacturing. nih.govnih.gov Future research could focus on identifying or engineering enzymes capable of the asymmetric synthesis of this compound, providing a highly enantioselective and sustainable route to this chiral compound.

| Synthesis Approach | Potential Advantages for this compound | Relevant Research Areas |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Optimization of microwave parameters for key synthetic steps. |

| Solvent-Free Synthesis | Elimination of hazardous solvents, simplified work-up procedures. | Investigation of solid-state reactions and neat reaction conditions. |

| Biocatalytic Synthesis | High enantioselectivity, mild reaction conditions, reduced waste. nih.govnih.gov | Enzyme screening and protein engineering of transaminases or other relevant enzymes. |

Expanding the Scope of Catalytic Applications and Methodologies

The unique structural and electronic properties of this compound make it an attractive candidate for applications in catalysis, either as a ligand for metal catalysts or as an organocatalyst itself.

The presence of a bromine atom on one of the phenyl rings offers a handle for further functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. nih.govmdpi.com This allows for the facile introduction of a wide range of substituents, enabling the tuning of the steric and electronic properties of the molecule. This tunability is a key feature in the design of ligands for asymmetric catalysis.

Future research could explore the use of this compound and its derivatives as:

Ligands in Asymmetric Catalysis: Chiral amines are well-established as effective ligands in a variety of metal-catalyzed asymmetric reactions. nih.govnih.govrsc.orgrsc.org Derivatives of this compound could be synthesized and evaluated as ligands for transition metals like palladium, rhodium, or copper in reactions such as asymmetric hydrogenations, C-C bond formations, and cross-couplings. The diarylmethane scaffold can provide a rigid backbone, while modifications at the bromine position can influence the catalyst's activity and selectivity.

Organocatalysts: The amine functionality in this compound could be exploited for organocatalysis. Chiral primary amines can act as catalysts in, for example, Michael additions and aldol reactions, by forming chiral enamines or iminium ions as reactive intermediates.

Precursors for Novel Catalytic Scaffolds: The bromine atom can be utilized to synthesize more complex structures, including bidentate or pincer-type ligands, by introducing additional coordinating groups. These more elaborate ligand architectures could lead to catalysts with enhanced stability and selectivity.

| Catalytic Application | Potential Role of this compound | Key Research Objectives |

| Asymmetric Metal Catalysis | Chiral ligand to induce enantioselectivity. nih.govnih.govrsc.orgrsc.org | Synthesis of a library of derivatives and screening their performance in various asymmetric reactions. |

| Organocatalysis | Chiral amine catalyst for enamine or iminium ion catalysis. | Investigation of its efficacy in classic organocatalytic transformations. |

| Catalyst Precursor | Building block for more complex, multidentate ligands. | Development of synthetic routes to novel ligand architectures based on the diarylmethanamine scaffold. |

Integration of Advanced In-situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes and developing more efficient catalysts. The integration of advanced in-situ characterization techniques for real-time reaction monitoring is a rapidly growing area of chemical research.

For the synthesis and catalytic application of this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy and operando spectroscopy could provide invaluable insights. atomfair.com

In-situ FTIR Spectroscopy: This technique allows for the real-time tracking of the concentrations of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. atomfair.com For the synthesis of this compound, in-situ FTIR could be used to optimize reaction conditions, identify reaction intermediates, and determine kinetic profiles.

Operando Spectroscopy: This powerful methodology combines in-situ spectroscopic measurements with simultaneous measurement of catalytic activity. researchgate.net If this compound or its derivatives are used as catalysts, operando spectroscopy could help to identify the active catalytic species, elucidate the reaction mechanism on the catalyst surface, and understand deactivation pathways.

| Characterization Technique | Application in this compound Research | Information Gained |

| In-situ FTIR Spectroscopy | Monitoring the synthesis of the compound and its derivatives. atomfair.com | Reaction kinetics, identification of intermediates, optimization of reaction parameters. |

| Operando Spectroscopy | Studying the performance of catalysts derived from the compound. researchgate.net | Identification of active species, mechanistic insights, catalyst stability and deactivation. |

Computational Design and Predictive Synthesis of Novel this compound Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the in silico design and prediction of the properties of novel molecules. For this compound, computational approaches can guide the synthesis of new derivatives with tailored properties for specific applications.

Molecular Docking and QSAR Studies: If derivatives of this compound are explored for biological applications, molecular docking studies can be used to predict their binding affinity and mode of interaction with specific biological targets. nih.govamazonaws.comdergipark.org.tr Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity, thereby guiding the design of more potent compounds.

Predictive Synthesis: By combining computational modeling with automated synthesis platforms, it may become possible to move towards a more predictive approach to the synthesis of novel derivatives. Computational tools can identify promising candidate structures, and automated systems can then synthesize and screen these compounds, accelerating the discovery process.

| Computational Method | Application to this compound Derivatives | Predicted Properties and Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic and structural properties. nih.govresearchgate.netresearchgate.net | Reactivity, stability, catalytic potential. |

| Molecular Docking | Prediction of binding to biological targets. nih.govamazonaws.comdergipark.org.tr | Binding affinity, interaction modes, potential biological activity. |

| QSAR | Correlation of structure with activity. | Design of derivatives with enhanced biological or catalytic activity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromophenyl)(phenyl)methanamine, and how can reaction yields be improved?

- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, brominated benzyl precursors (e.g., 4-bromobenzyl bromide) can react with phenylmethanamine derivatives under basic conditions. To enhance yields, optimize stoichiometry (e.g., 1.2–1.5 equivalents of brominated aryl halide), use polar aprotic solvents (e.g., DMF or acetonitrile), and maintain temperatures between 60–80°C for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from unreacted starting materials .

Q. How can researchers address challenges in purifying this compound due to its hydrophobicity?

- Methodology : Hydrophobicity often complicates isolation. Use counterion exchange (e.g., converting the free amine to a hydrochloride salt via HCl/ether) to improve crystallinity . Alternatively, employ reverse-phase HPLC with a C18 column and a water/acetonitrile mobile phase (0.1% TFA as ion-pairing agent) for high-purity separation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H NMR (CDCl) typically shows aromatic protons at δ 7.2–7.6 ppm (multiplet for bromophenyl and phenyl groups) and the methanamine CH signal at δ 3.8–4.2 ppm. C NMR confirms the quaternary brominated carbon at ~120 ppm .

- MS : ESI-MS in positive ion mode detects the [M+H] peak (expected m/z ~276 for CHBrN) .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target binding?

- Methodology : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying regions for functionalization (e.g., adding electron-withdrawing groups to enhance binding to hydrophobic pockets). Molecular docking (AutoDock Vina) against target proteins (e.g., antimicrobial enzymes) can predict binding affinities. Validate with MD simulations (NAMD/GROMACS) to assess stability .

Q. What strategies resolve contradictions in crystallographic data for this compound complexes?

- Methodology : If SHELXL refinement fails (e.g., high R-factors due to disorder), employ twin refinement (TWIN/BASF commands in SHELXL) or use alternative software (OLEX2 with CRYSTALS) . For ambiguous electron density, re-collect data at higher resolution (≤1.0 Å) or use synchrotron radiation .

Q. How do structural modifications influence the antimicrobial activity of this compound analogs?

- Methodology : Introduce substituents (e.g., trifluoromethyl or nitro groups) to the phenyl ring to enhance lipophilicity and membrane penetration. Test against Gram-positive (e.g., Bacillus cereus) and fungal strains (e.g., Candida albicans) via broth microdilution assays (MIC values). Correlate activity with logP (HPLC-derived) and Hammett σ constants .

Q. What mechanistic insights explain the compound’s activity in neurological targets (e.g., MCH-R1 antagonism)?

- Methodology : Perform competitive binding assays (radiolabeled H-MCH) on transfected HEK293 cells expressing MCH-R1. Use SPR or ITC to quantify binding kinetics (K, B). For in vivo validation, administer analogs to rodent models and monitor feeding behavior or weight changes .

Q. How can enantiomeric resolution of chiral this compound derivatives be achieved?

- Methodology : Use chiral HPLC with a cellulose-based column (Chiralpak IB) and hexane/isopropanol (90:10) mobile phase. Alternatively, synthesize diastereomeric salts with (+)- or (−)-camphorsulfonic acid and recrystallize .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.